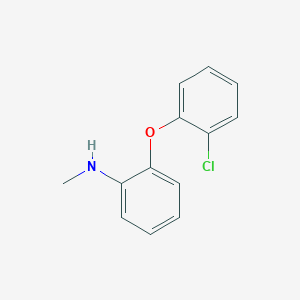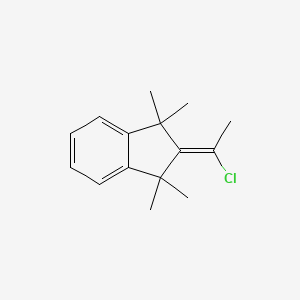![molecular formula C15H10F3NO3 B14198817 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid CAS No. 849049-06-5](/img/structure/B14198817.png)
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with suitable reagents to form the phenoxy group, followed by the introduction of the imino and benzoic acid functionalities. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nitration and Reduction: The nitration of aromatic compounds followed by reduction to introduce the imino group.
Industrial Production Methods
Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield. These methods involve optimized reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields .
Aplicaciones Científicas De Investigación
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
849049-06-5 |
|---|---|
Fórmula molecular |
C15H10F3NO3 |
Peso molecular |
309.24 g/mol |
Nombre IUPAC |
4-[[2-(trifluoromethyl)phenoxy]iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)12-3-1-2-4-13(12)22-19-9-10-5-7-11(8-6-10)14(20)21/h1-9H,(H,20,21) |
Clave InChI |
GSURGZXUNNXXET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)ON=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
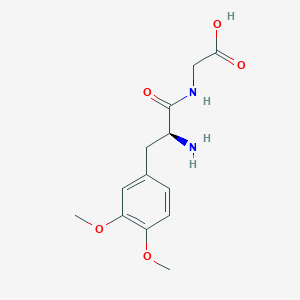
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
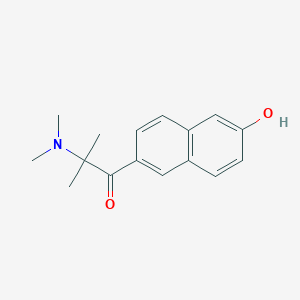
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
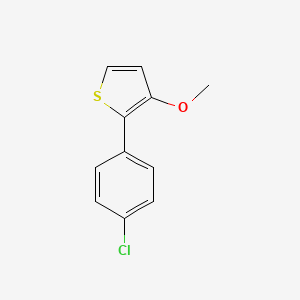
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
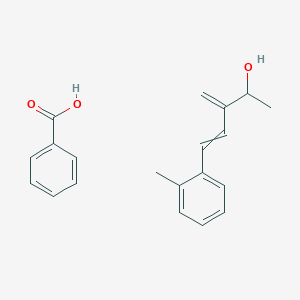
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
